
Apovincaminic Acid Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Apovincaminic Acid Hydrochloride Salt involves the preparation of (nitrooxy)alkyl apovincaminates from apovincaminic acid, demonstrating its potential for cerebral circulation improvement without affecting blood pressure, indicating a dose-dependent increase in cerebral blood flow. This synthesis process showcases its potent vasodilatory effects, surpassing those of vinpocetine in some aspects (Kawashima et al., 1993; Marzo et al., 1982).
Molecular Structure Analysis
The molecular structure of Apovincaminic Acid Hydrochloride Salt has been elucidated through X-ray crystallography, revealing differences in the electrostatic potential image and the conformation of the ethyl group at the 16-position when compared to vinpocetine, which contributes to its pharmacological profile (Kawashima et al., 1993).
Chemical Reactions and Properties
Apovincaminic Acid Hydrochloride Salt undergoes various chemical reactions, including hydrolysis to form apovincaminic acid, a process that plays a significant role in its metabolism. This compound's ability to form different derivatives and its interaction with enzymes highlight its complex chemical behavior and its metabolic transformation in biological systems (Marzo et al., 1981; Vereczkey & Szporny, 1976).
Physical Properties Analysis
The physical properties, including solubility and stability of Apovincaminic Acid Hydrochloride Salt and its derivatives, have been investigated. Studies on co-crystals involving apovincaminic acid indicate enhanced solubility in water, which is crucial for bioavailability. Furthermore, the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to apovincamine alone (Yu-heng Ma et al., 2015).
Chemical Properties Analysis
The chemical properties of Apovincaminic Acid Hydrochloride Salt, including its reactivity and interactions with other compounds, are vital for understanding its pharmacological potential. The compound's ability to undergo nitration, forming new derivatives, and its interaction with chiral modifiers in catalytic processes, showcase its versatile chemical nature (Tóth et al., 1989; Farkas et al., 1999).
Wissenschaftliche Forschungsanwendungen
Application Summary
Apovincaminic Acid Hydrochloride Salt is a major and active metabolite of Vinpocetine . It’s often used as a surrogate for exposure to Vinpocetine . It has been found to exert a neuroprotective type of action .
Methods of Application
In a study involving twelve healthy male individuals and three formulations of Vinpocetine, a population pharmacokinetic model of Apovincaminic Acid was developed . The exposure to Apovincaminic Acid was modeled as a two-compartment model with zero-order input .
Results or Outcomes
The population pharmacokinetic model suggested that Apovincaminic Acid could be more effectively and safely used in the future given the increasing range of suggested indications for its use . In an animal model, Apovincaminic Acid was found to attenuate behavioral deficits, prevent learning and memory impairment, and significantly reduce lesion size and microglia activation .
Safety And Hazards
Eigenschaften
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apovincaminic Acid Hydrochloride Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

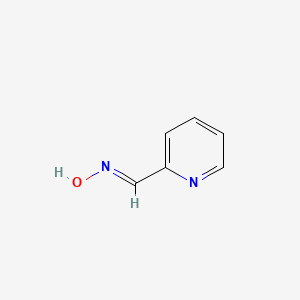

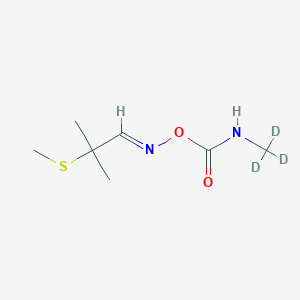
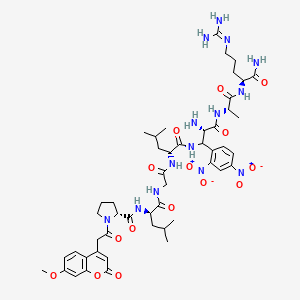

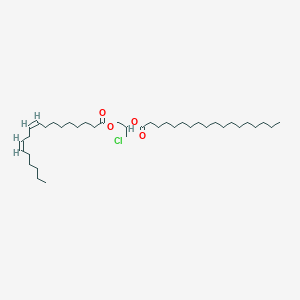
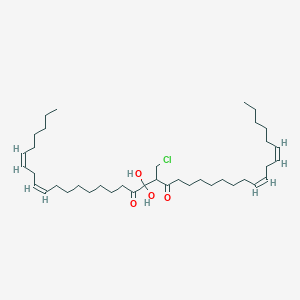
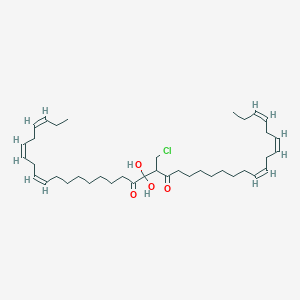
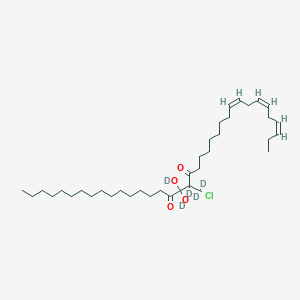
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)